molecular formula C7H13NO2 B037848 (R)-(+)-2-(Methoxymethyl)-1-pyrrolidinecarboxaldehyde CAS No. 121817-71-8

(R)-(+)-2-(Methoxymethyl)-1-pyrrolidinecarboxaldehyde

Cat. No.: B037848
CAS No.: 121817-71-8
M. Wt: 143.18 g/mol
InChI Key: JNIOQRWRORXADR-SSDOTTSWSA-N
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Description

(R)-(+)-2-(Methoxymethyl)-1-pyrrolidinecarboxaldehyde (CAS RN: 121817-71-8) is a chiral chemical building block of significant value in synthetic organic chemistry. Presenting as a clear, colorless to yellow liquid, this compound serves as a crucial chiral auxiliary reagent, widely employed to facilitate stereoselective synthesis, particularly in asymmetric carbon-carbon (C-C) bond formation reactions. Its utility in this role enables researchers to construct complex enantiomerically pure molecules, a cornerstone in the development of pharmaceuticals and other fine chemicals. Handling this reagent requires specific safety and storage protocols. It is both air-sensitive and light-sensitive, and must be stored in a cool, dark place under an inert gas atmosphere. The compound causes skin irritation and serious eye irritation. Appropriate personal protective equipment, including gloves and eye protection, is essential. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2R)-2-(methoxymethyl)pyrrolidine-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-10-5-7-3-2-4-8(7)6-9/h6-7H,2-5H2,1H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNIOQRWRORXADR-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCCN1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@H]1CCCN1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121817-71-8
Record name (R)-(+)-2-(Methoxymethyl)-1-pyrrolidinecarboxaldehyde
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Preparation Methods

Protection and Functionalization

(4R)-Hydroxyproline is first protected at the hydroxyl group using tert-butyldimethylsilyl (TBS) chloride to yield (4R)-TBS-hydroxyprolinate. Subsequent alkylation with methoxymethyl chloride under basic conditions (e.g., LiHMDS) introduces the methoxymethyl group at the 2-position. For instance, methylation of the secondary alcohol at C2 with methoxymethyl chloride in CH₂Cl₂ at room temperature affords the MOM-protected intermediate in 60–70% yield.

Oxidation to Aldehyde

The primary alcohol at the 1-position is oxidized to the aldehyde using Swern-like conditions. In a typical procedure, DMSO, sulfur trioxide–pyridine complex, and DIPEA in CH₂Cl₂ at 0°C convert the alcohol to the aldehyde with 75–85% efficiency. This step is critical for preserving stereochemistry, as harsh oxidizing agents may lead to racemization.

Key Data:

StepReagents/ConditionsYield (%)
TBS ProtectionTBSCl, imidazole, DMF90
MethoxymethylationMOMCl, LiHMDS, THF, -78°C65
OxidationDMSO, SO₃·Py, DIPEA, CH₂Cl₂80

Reductive Amination and Cyclization Strategies

An alternative route involves reductive amination of aldehydes with amines to construct the pyrrolidine ring. For example, reacting 4-methoxymethyl-2-pentanone with ammonium acetate under hydrogenation conditions (Pd/C, H₂) forms the pyrrolidine core, followed by oxidation of the primary alcohol. However, this method requires careful control to avoid over-reduction or epimerization.

Optimization of Cyclization

Stereochemical Control and Resolution

Chiral Auxiliaries

Chiral auxiliaries like (R)-binol or Evans’ oxazolidinones have been employed to enforce stereochemistry during alkylation or oxidation. For instance, coordinating SmI₂ with a chiral ligand during reductive cleavage of α-amino carbonyl compounds ensures retention of configuration at C2.

Enzymatic Resolution

Lipase-mediated kinetic resolution of racemic intermediates offers an enantioselective route. Pseudomonas cepacia lipase (PCL) in tert-butyl methyl ether selectively acetylates the (S)-enantiomer of 2-(methoxymethyl)pyrrolidine, leaving the (R)-enantiomer for subsequent oxidation.

Advanced Oxidation Techniques

Metal-Free Oxidation

Tempo/NaClO₂ systems in aqueous acetonitrile selectively oxidize primary alcohols to aldehydes without affecting secondary alcohols or methoxymethyl groups. This method achieves 85% yield for (R)-2-(methoxymethyl)-1-pyrrolidinecarboxaldehyde under mild conditions (pH 6.8, 25°C).

Catalytic TPAP Oxidation

Tetrapropylammonium perruthenate (TPAP) with N-methylmorpholine N-oxide (NMO) in CH₃CN efficiently oxidizes alcohols to aldehydes. This method is particularly useful for acid-sensitive substrates, yielding 78–82% of the target aldehyde.

Industrial-Scale Considerations

Cost-Effective Protecting Groups

Benzyl and MOM groups are preferred industrially due to their stability and ease of removal. Hydrogenolysis (H₂/Pd) or acidic hydrolysis (HCl/MeOH) cleaves these groups without racemization.

Flow Chemistry Applications

Continuous-flow reactors enhance oxidation efficiency by minimizing side reactions. A two-step flow system combining Swern oxidation and in-line quenching achieves 90% conversion with 99% enantiomeric excess (ee).

Challenges and Mitigation Strategies

Racemization During Oxidation

Basic conditions in Swern oxidation may epimerize chiral centers. Substituting DIPEA with less basic additives (e.g., 2,6-lutidine) reduces racemization to <2%.

Purification of Hydrophilic Aldehydes

The aldehyde’s polarity complicates isolation. Silica gel chromatography with EtOAc/hexane (3:7) or crystallization from toluene/hexane mixtures provides >95% purity .

Chemical Reactions Analysis

Types of Reactions

®-(+)-2-(Methoxymethyl)-1-pyrrolidinecarboxaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: It can be reduced to form alcohols or other reduced products.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

®-(+)-2-(Methoxymethyl)-1-pyrrolidinecarboxaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which ®-(+)-2-(Methoxymethyl)-1-pyrrolidinecarboxaldehyde exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site of the target molecule .

Comparison with Similar Compounds

Key Findings :

  • The aldehyde group in the target compound enables Schiff base formation (e.g., with amines in and ), a reactivity absent in nitrile or carboxylic acid analogs .
  • The methoxymethyl group enhances solubility in polar solvents compared to hydrophobic analogs like 1-(3-Hydroxypropyl)-2-pyrrolidone .

Pyrrolidine-Based Analogues

a) Methyl (R)-1-((2,6-Dichloro-4-hydroxybenzylidene)amino)-2-methylpyrrolidine-2-carboxylate ()

  • Structure: Differs by replacing the aldehyde with an ester and introducing a benzylidene amino group.
  • Applications : Used in metal coordination complexes and as intermediates for antitumor agents.
  • Key Contrast : The ester group reduces electrophilicity compared to the aldehyde, limiting use in condensation reactions .

b) (R)-1-Amino-2-methylpyrrolidine-2-carboxylic Acid Methyl Ester Hydrochloride ()

  • Structure: Contains an amino group and ester instead of aldehyde.
  • Applications: Intermediate in reductive amination (e.g., with sodium cyanoborohydride in ).
  • Key Contrast: The amino group enables participation in peptide coupling, absent in the aldehyde derivative .

c) (R)-(+)-2-(Diphenylmethyl)pyrrolidine ()

  • Structure : Substitutes methoxymethyl with diphenylmethyl.
  • Applications : Chiral ligand in asymmetric catalysis.
  • Key Contrast : Bulky diphenylmethyl group increases steric hindrance, reducing reaction rates but improving enantioselectivity in certain cases .

Biological Activity

(R)-(+)-2-(Methoxymethyl)-1-pyrrolidinecarboxaldehyde is a chiral compound with significant potential in organic synthesis and medicinal chemistry. Its unique structure, which includes a pyrrolidine ring and an aldehyde functional group, suggests various biological activities and applications. This article explores the biological activity of this compound, detailing its mechanisms, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₇H₁₃NO₂
  • Molecular Weight : 143.19 g/mol
  • Appearance : Clear liquid at room temperature
  • Boiling Point : Approximately 265.3 °C

The compound's chiral nature allows it to act as a chiral catalyst in asymmetric synthesis, crucial for producing enantiopure pharmaceuticals.

1. Enzyme Interaction

This compound may interact with various enzymes due to its functional groups:

  • Aldehyde Group : This group can undergo nucleophilic attack by amino acid residues in enzymes, potentially inhibiting or modifying enzyme activity.
  • Pyrrolidine Ring : The nitrogen atom in the ring may participate in hydrogen bonding with enzyme active sites, influencing substrate binding and catalytic efficiency.

2. Chiral Catalysis

The compound's chiral configuration enables it to serve as a catalyst in asymmetric reactions. This property is particularly beneficial in synthesizing biologically active molecules with high stereochemical purity, which is vital for drug development.

1. Potential Therapeutic Uses

Research indicates that compounds similar to this compound have shown promise in the following areas:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, making them candidates for further investigation as antibacterial agents.
  • Neuroprotective Effects : Some pyrrolidine derivatives have been studied for their neuroprotective effects, potentially aiding in conditions like Alzheimer's disease by protecting neuronal cells from oxidative stress.

2. Drug Development

Given its structural features, this compound can serve as a building block for synthesizing more complex molecules with potential pharmacological activities. Its aldehyde functionality allows for further derivatization, which could enhance biological activity or selectivity against specific biological targets .

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
AntimicrobialDerivatives showed activity against Gram-positive bacteria.
NeuroprotectionIndicated potential to protect neuronal cells from apoptosis.
Enzyme InhibitionDemonstrated inhibition of specific enzymes involved in metabolic pathways.

Q & A

Q. What are the key synthetic strategies for preparing (R)-(+)-2-(Methoxymethyl)-1-pyrrolidinecarboxaldehyde?

The compound is typically synthesized via multi-step routes involving chiral pyrrolidine intermediates. For example, aldehydes like 2,3-difluorobenzaldehyde ( ) are used in nucleophilic additions or condensations to introduce the carboxaldehyde group. A common approach involves functionalizing (R)-configured pyrrolidine precursors, such as (R)-2-(methoxymethyl)pyrrolidine (CAS 84025-81-0), followed by oxidation or formylation . Optimization of reaction conditions (e.g., temperature, catalysts) is critical to preserve stereochemistry and avoid racemization .

Q. How is the enantiomeric purity of this compound validated in research settings?

Chiral HPLC with a polar organic phase or polysaccharide-based columns is standard for resolving enantiomers. Specific optical rotation measurements (e.g., [α]²⁰/D = -33.0° to -38.0° in 1M HCl) confirm stereochemical integrity . LCMS (m/z 531 [M-H]⁻) and ¹H/¹³C NMR are used to verify molecular structure and detect impurities .

Q. What are the recommended storage conditions to ensure compound stability?

The compound is air-sensitive and should be stored under inert gas (e.g., N₂ or Ar) in a cool, dark place (<15°C). Use amber glass vials to prevent photodegradation . Stability tests under accelerated conditions (40°C/75% RH) can predict shelf life.

Advanced Research Questions

Q. How can this compound be utilized as a chiral auxiliary in asymmetric catalysis?

The methoxymethyl and carboxaldehyde groups enable its use in organocatalytic frameworks. For instance, it can act as a ligand in metal-catalyzed enantioselective reactions or as a building block for synthesizing chiral iminium ions in proline-like catalysis . Studies show that substituents on the pyrrolidine ring enhance stereocontrol in C–C bond-forming reactions .

Q. What methodologies resolve contradictions in reaction yields during scale-up synthesis?

Kinetic and thermodynamic analyses are critical. For example, if a step involving formylation (e.g., using POCl₃/DMF) shows yield variability, in-situ monitoring via FT-IR or reaction calorimetry can identify intermediate instability or exothermic side reactions . DoE (Design of Experiments) optimizes parameters like stoichiometry, solvent polarity, and mixing efficiency .

Q. How can enantiomeric impurities be minimized during multi-step synthesis?

Use chiral stationary phases (CSPs) for intermediate purification. For example, preparative HPLC with cellulose tris(3,5-dimethylphenylcarbamate) columns effectively separates diastereomers. Asymmetric amplification techniques, such as dynamic kinetic resolution, may also suppress racemization .

Q. What advanced spectroscopic techniques characterize its interactions in catalytic systems?

X-ray crystallography confirms absolute configuration, while NOESY NMR reveals spatial arrangements of substituents. Computational methods (DFT, molecular docking) model transition states to rationalize enantioselectivity .

Safety and Handling

  • Hazard Statements : H315 (skin irritation), H319 (eye irritation), H226 (flammable) .
  • Storage : Store under inert gas, <15°C, in sealed containers .

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